Oseltamivir-d3 EP impurity C

Description

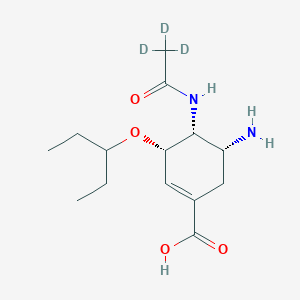

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H24N2O4 |

|---|---|

Molecular Weight |

287.37 g/mol |

IUPAC Name |

(3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13-/m1/s1/i3D3 |

InChI Key |

NENPYTRHICXVCS-NOERLKHWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)O)N |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |

Origin of Product |

United States |

Mechanistic Understanding of Oseltamivir Impurity C Formation and Deuterium Incorporation

Chemical Synthesis Pathways and Process-Related Impurities of Oseltamivir (B103847)

The commercial production of oseltamivir is a complex multi-step process that historically begins with shikimic acid, a natural product extracted from Chinese star anise. wikipedia.org Alternative synthetic strategies have been developed to mitigate reliance on this natural source, employing methods like Diels-Alder reactions. wikipedia.orgorganic-chemistry.orgchemicalbook.com Throughout these intricate synthetic routes, various process-related impurities, including by-products and residual intermediates, can be generated. daicelpharmastandards.com

The synthesis of oseltamivir involves numerous chemical transformations, each with the potential to generate impurities. A common industrial route starting from (-)-shikimic acid involves the formation of key intermediates such as epoxides and aziridines. wikipedia.orgchemicalbook.commusechem.com For instance, one synthetic approach involves treating a shikimic acid derivative to form an epoxide, which is then opened regioselectively using an azide (B81097). nih.gov Subsequent steps, including mesylation and intramolecular substitution, lead to the formation of an aziridine (B145994) intermediate. wikipedia.orgchemicalbook.com

These reactive intermediates, if not fully consumed or removed, can lead to the formation of by-products. The use of potentially explosive azide reagents is a known challenge in some synthetic routes, necessitating careful control of reaction conditions. wikipedia.orgmusechem.com Side reactions such as isomerization and double bond additions can also occur, leading to a range of process impurities that must be separated from the final active pharmaceutical ingredient.

Table 1: Key Intermediates in Oseltamivir Synthesis

| Intermediate Type | Role in Synthesis | Potential for Impurity Formation |

|---|---|---|

| Epoxide | Formed from shikimic acid derivative; precursor to amino alcohol. chemicalbook.comnih.gov | Incomplete reaction or side-reactions during ring-opening can lead to impurities. |

| Azide | Used for nucleophilic ring-opening of epoxides to introduce an amino group precursor. nih.gov | Residual azides are hazardous; can lead to by-products through various reactions. musechem.com |

| Aziridine | Formed via intramolecular cyclization; undergoes regioselective opening to install key functional groups. wikipedia.orgorganic-chemistry.org | Incomplete ring-opening or alternative rearrangements can generate structural isomers. |

Oseltamivir possesses three stereocenters, which means there is a possibility of 2³ or eight distinct stereoisomers. wikipedia.orgrsc.org The therapeutically active form is only one of these eight isomers, making stereochemical control paramount during synthesis. wikipedia.org The incorrect formation or inversion of any of these chiral centers results in the generation of diastereomeric or enantiomeric impurities. nih.gov

For example, asymmetric Diels-Alder reactions have been employed to establish the correct stereochemistry early in the synthesis. organic-chemistry.orgnih.gov However, subsequent reaction steps must be carefully controlled to prevent epimerization or other changes to the stereoconfiguration. The presence of the enantiomeric impurity (the mirror image of oseltamivir) is a critical quality attribute that is closely monitored. nih.gov The synthesis and biological evaluation of various diastereoisomers of oseltamivir have been reported, highlighting the importance of stereoselective synthesis in minimizing such impurities. rsc.orgnih.gov

Degradation Pathways Leading to Oseltamivir Impurity C

Oseltamivir Impurity C (Oseltamivir Carboxylate) is not only a key metabolite but also a primary degradation product of Oseltamivir. ethz.chnih.gov Its formation is often indicative of the chemical instability of the parent drug under certain conditions.

Oseltamivir is an ethyl ester prodrug, designed to be hydrolyzed in the body by hepatic carboxylesterases to its active form, oseltamivir carboxylate (Impurity C). daicelpharmastandards.comnih.govuu.nl This enzymatic hydrolysis is a critical step for the drug's therapeutic action. However, this same hydrolytic transformation can occur non-enzymatically under various stress conditions, leading to the degradation of the drug substance. nmims.eduingentaconnect.com

Studies have shown that oseltamivir is susceptible to hydrolysis under both acidic and alkaline conditions. nmims.edu For instance, significant degradation occurs when oseltamivir phosphate (B84403) is exposed to 1.0 N HCl or 0.1 N NaOH, particularly at elevated temperatures. nmims.edu The primary product of this hydrolysis is the oseltamivir carboxylate, resulting from the cleavage of the ethyl ester bond. ingentaconnect.com This chemical instability highlights the need for careful control of pH and temperature during formulation and storage to prevent the premature formation of Impurity C. ingentaconnect.com

Table 2: Conditions Promoting Hydrolytic Degradation of Oseltamivir

| Condition | Mechanism | Primary Degradation Product |

|---|---|---|

| Enzymatic (in vivo) | Catalysis by hepatic and plasma carboxylesterases. nih.govnii.ac.jp | Oseltamivir Carboxylate (Active Metabolite) |

| Acidic (e.g., HCl) | Acid-catalyzed hydrolysis of the ethyl ester. nmims.edu | Oseltamivir Carboxylate (Impurity C) |

| Alkaline (e.g., NaOH) | Base-catalyzed hydrolysis (saponification) of the ethyl ester. nmims.edu | Oseltamivir Carboxylate (Impurity C) |

Beyond simple hydrolysis, oseltamivir can undergo intramolecular rearrangement. One such pathway is N,N-acyl migration. ingentaconnect.com This process involves the transfer of the acetyl group from the nitrogen atom at the C-4 position to the amino group at the C-5 position of the cyclohexene (B86901) ring. This migration results in the formation of a positional isomer, which is structurally different from oseltamivir but has the same molecular formula. This type of isomerization can occur in both oseltamivir and its hydrolyzed form, oseltamivir carboxylate, leading to additional, distinct impurities. ingentaconnect.com

Impurities can also arise from interactions between the oseltamivir drug substance and the excipients used in its formulation. Oseltamivir contains a primary amino group, which can be reactive towards certain formulation components, particularly under specific storage conditions. nih.gov

Research has identified degradation products resulting from the interaction between oseltamivir phosphate and citrate (B86180), which is often used as a pH conditioner in oral suspensions. nih.gov The amino group of oseltamivir can react with citrate to form amide-linked adducts. Similarly, interactions with other excipients, such as sorbitol, have been shown to increase the formation of certain impurities. These findings underscore the importance of comprehensive compatibility studies during formulation development to ensure the stability of the final drug product. nih.gov

Principles and Methodologies for Deuterium (B1214612) Incorporation into Oseltamivir Impurity C

The introduction of deuterium into Oseltamivir Impurity C is a deliberate process aimed at creating a stable, isotopically labeled internal standard for use in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net The primary goal is to produce a molecule that is chemically identical to the non-labeled analyte but has a distinct mass, allowing for accurate quantification by compensating for variations during sample preparation and analysis. cerilliant.comresearchgate.net

There are two primary strategies for incorporating deuterium into organic molecules like Oseltamivir Impurity C: direct synthesis and hydrogen/deuterium (H/D) exchange reactions.

Direct Synthesis: This "bottom-up" approach involves incorporating deuterium-containing building blocks at an early stage of the synthetic route. acanthusresearch.com For the synthesis of Oseltamivir-d3 EP impurity C, this could involve the use of deuterated reagents or starting materials in the multi-step synthesis of the oseltamivir carboxylate backbone. wikipedia.orgresearchgate.net For instance, deuterated alkylating agents could be used to introduce the deuterated ethylpropoxy side chain. This method offers precise control over the location and number of deuterium atoms incorporated, resulting in a well-defined and stable labeled compound.

Hydrogen/Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the final compound or a late-stage intermediate. acanthusresearch.com This can be achieved by exposing the molecule to a source of deuterium, such as deuterated water (D₂O), deuterated solvents, or deuterium gas, often in the presence of a catalyst (acid, base, or metal). acanthusresearch.com While potentially simpler than a full synthesis, H/D exchange reactions are generally less specific and may lead to a mixture of isotopologues with varying degrees of deuteration. Furthermore, the stability of the incorporated deuterium can be a concern if the exchange occurs at labile positions.

| Labeling Strategy | Description | Advantages | Disadvantages |

| Direct Synthesis | Incorporation of deuterium-containing building blocks during the synthesis of the molecule. | - Precise control over label position and number. - High isotopic purity. - Stable incorporation of deuterium. | - Can be more complex and time-consuming. - Requires access to specific deuterated starting materials. |

| Hydrogen/Deuterium Exchange | Replacement of hydrogen with deuterium in the final compound or a late-stage intermediate. | - Can be a simpler and faster method. - Useful for introducing deuterium at specific, activated positions. | - Less control over the extent and position of labeling. - Potential for incomplete labeling and mixture of products. - Risk of back-exchange if labels are in labile positions. |

The placement of deuterium atoms within the Oseltamivir Impurity C molecule is a critical consideration for its function as an internal standard. The labels must be in positions that are chemically stable and not susceptible to exchange with protons from the solvent or during the analytical process. sigmaaldrich.com

Key Principles for Strategic Positioning:

Avoidance of Labile Positions: Deuterium atoms should not be placed on heteroatoms such as oxygen (in hydroxyl or carboxyl groups) or nitrogen (in amines or amides), as these are readily exchangeable with protons in the surrounding environment. acanthusresearch.com

Placement on the Carbon Skeleton: The most stable positions for deuterium labels are on the carbon backbone of the molecule, where the carbon-deuterium bond is strong and not prone to breaking under typical analytical conditions. sigmaaldrich.com

Consideration of Metabolic Stability: If the deuterated standard is used in metabolic studies, the labels should be placed in positions that are not sites of metabolic transformation.

Mass Shift Considerations for Mass Spectrometry: The number of incorporated deuterium atoms should provide a sufficient mass difference from the unlabeled analyte to avoid isotopic overlap and ensure clear differentiation in the mass spectrometer. nih.gov

For this compound, the "d3" designation suggests the incorporation of three deuterium atoms. A common and stable location for these labels would be on the methyl group of the acetyl moiety or on the ethyl group of the ethylpropoxy side chain, as these positions are not readily exchangeable.

| Parameter | Description |

| Compound Name | This compound |

| Synonym | Oseltamivir carboxylate-d3 |

| Chemical Formula | C₁₄H₂₁D₃N₂O₄ |

| Function | Isotope-labeled internal standard |

| Analytical Technique | Primarily used in LC-MS/MS |

Advanced Analytical Methodologies for Characterization and Quantification of Oseltamivir D3 Ep Impurity C

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are fundamental in pharmaceutical analysis for separating impurities from the main API and from each other. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods employed for the impurity profiling of Oseltamivir (B103847). veeprho.com

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust HPLC and UPLC methods is essential for the quantitative determination of Oseltamivir and its impurities. dntb.gov.ua These methods are designed to be specific, precise, and accurate. Method development often involves optimizing the stationary phase, mobile phase composition, pH, flow rate, and detector wavelength to achieve adequate separation of all relevant compounds. researchgate.netmjcce.org.mk

For instance, a UPLC-MS method was developed for the trace level quantification of a related compound, Oseltamivir Phosphate (B84403) Related Compound-A (OSPRC-A), which involved extensive trials with different buffers, solvents, and columns to achieve the required sensitivity that was not attainable by HPLC alone. orientjchem.org Another UPLC method utilized a BEH C18 column for the simultaneous separation of Oseltamivir and other drugs, demonstrating the high resolution of the technique. dntb.gov.ua

Below is a table summarizing typical parameters for HPLC/UPLC method development for Oseltamivir impurity analysis.

Table 1: Exemplary HPLC/UPLC Method Parameters for Oseltamivir Impurity Analysis

| Parameter | Method 1 (UPLC/MS) orientjchem.org | Method 2 (RP-HPLC) tsijournals.com | Method 3 (RP-HPLC) mjcce.org.mk |

|---|---|---|---|

| Column | DEVELOSIL ODS-UG-5 (50x3.0 mm, 5.0 µm) | Oyster-RP18e (250x4.6 mm, 5 µm) | Purospher STAR® RP-18e (150x4.6 mm, 5 µm) |

| Mobile Phase | Water (Diluent) | Phosphate buffer (pH 3.0):Methanol:Acetonitrile (B52724) (60:25:15, v/v) | Methanol:0.02 M Phosphate buffer (pH 5.0) (50:50, v/v) |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.5 mL/min |

| Detection (λ) | 215 nm | 207 nm | 215 nm |

| Column Temp. | 40°C | 50°C | 25°C |

| Injection Vol. | 10 µL | 20 µL | 20 µL |

Development of Stability-Indicating Chromatographic Methods for Oseltamivir Impurities

A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the active ingredient in the presence of its degradation products, impurities, and excipients. researchgate.net The development of such methods for Oseltamivir involves subjecting the drug to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines, such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation. tsijournals.comnmims.edu

In one study, Oseltamivir was exposed to acidic, basic, oxidative, and thermal stress, and the developed HPLC method was able to separate the main Oseltamivir peak from co-eluting degradation products, demonstrating its specificity. researchgate.net Another stability-indicating method showed significant degradation under thermal, photolytic, alkaline, acidic, and oxidative conditions, with the method successfully resolving Oseltamivir from its potential impurities. tsijournals.com The drug was found to be particularly unstable under acidic conditions in a separate kinetic degradation study. nmims.edu These studies confirm that the chromatographic methods are suitable for stability testing, as they can effectively quantify the decrease in the active drug concentration while monitoring the increase in impurity levels. researchgate.netnmims.edu

Chiral Chromatography for Enantiomeric Purity Assessment in Related Oseltamivir Impurities

Chiral purity is a critical quality attribute for many pharmaceutical compounds, as different enantiomers can have varying pharmacological and toxicological profiles. americanpharmaceuticalreview.com Chiral HPLC is the benchmark technique for separating enantiomers, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. americanpharmaceuticalreview.comchromatographyonline.com

A robust chiral HPLC method was developed to separate and quantify the enantiomeric impurity (3S, 4S, 5R) in Oseltamivir phosphate. nih.govnih.gov This method employed a Chiralpak IC-3 column and a mobile phase consisting of n-hexane, methanol, isopropyl alcohol, and diethyl amine. nih.gov The method demonstrated high selectivity, achieving a resolution of greater than 3.0 between the Oseltamivir peak and its enantiomeric impurity. nih.gov To overcome issues with column clogging from the phosphate salt, an innovative solvent extraction process was used for sample preparation. nih.govnih.gov The method was validated for linearity, accuracy, and precision, with limits of detection and quantification established at 0.005% w/w and 0.035% w/w, respectively. nih.gov

Table 2: Chiral HPLC Method for Oseltamivir Enantiomeric Impurity

| Parameter | Condition nih.govnih.gov |

|---|---|

| Column | Chiralpak IC-3 (150 x 4.6 mm, 3 µm) |

| Chiral Selector | Cellulose tris(3,5-dichlorophenylcarbamate) |

| Mobile Phase | n-hexane:methanol:isopropyl alcohol:diethyl amine (85:10:5:0.2, v/v/v/v) |

| Flow Rate | 0.6 mL/min |

| Detection (λ) | 225 nm |

| Column Temp. | 35°C |

| Sample Temp. | 5°C |

| Resolution | > 3.0 |

Preparative Chromatography for Isolation of Oseltamivir Impurity C

The structural confirmation of an impurity requires its isolation in a pure form. Preparative HPLC is a standard technique used to purify and isolate specific compounds from a mixture on a larger scale than analytical HPLC. researchgate.net For Oseltamivir impurities, a preparative HPLC method using a C18 column was developed. researchgate.net This method utilized a gradient elution with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and acetonitrile to separate and collect fractions of individual impurities. researchgate.net After isolation, the fractions containing the purified impurity can be subjected to techniques like freeze-drying to obtain the solid compound for further analysis. researchgate.netresearchgate.net

Gas Chromatography (GC) Applications in Related Volatile Impurity Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. drawellanalytical.comopenaccessjournals.com In pharmaceutical analysis, its primary application is the quantification of residual solvents, which are organic volatile impurities remaining from the synthesis and purification processes. scirp.org

A headspace GC method with flame ionization detection (FID) has been developed and validated for the quantification of twelve organic volatile impurities in Oseltamivir phosphate. researchgate.net This method uses a DB-1 column and a thermal gradient program to achieve separation of critical components like hexane (B92381) fractions, ethyl acetate, and dichloromethane. researchgate.net The method was validated according to ICH guidelines and demonstrated good linearity and sensitivity, making it suitable for routine quality control analysis of residual solvents in Oseltamivir bulk drug. researchgate.net

Spectroscopic and Hyphenated Techniques for Structural Elucidation of Oseltamivir Impurity C

Once an impurity is isolated, its chemical structure must be elucidated. This is typically achieved using a combination of spectroscopic techniques. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are particularly powerful for impurity identification. dntb.gov.ua

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for impurity profiling. veeprho.comorientjchem.org It provides information on the retention time of the impurity from the LC and its molecular weight from the MS, which is crucial for preliminary identification. orientjchem.orgresearchgate.net In the analysis of Oseltamivir, LC-MS has been used to identify and characterize degradation products. researchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of an impurity. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for structural elucidation. One-dimensional (1D) and two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) are used to determine the complete chemical structure and stereochemistry of the isolated impurity. researchgate.netresearchgate.net The structure of Oseltamivir EP Impurity C has been confirmed as (3R,4R,5S)-4-Acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid. synzeal.com The combination of HPLC for isolation followed by MS and NMR for characterization provides a comprehensive approach to identifying and confirming the structure of impurities like Oseltamivir EP Impurity C. researchgate.netresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Oseltamivir |

| Oseltamivir-d3 EP Impurity C |

| Oseltamivir phosphate |

| Oseltamivir EP Impurity C |

| (3R,4R,5S)-4-Acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid |

| Oseltamivir Phosphate Related Compound-A (OSPRC-A) |

| Oseltamivir enantiomeric impurity (3S, 4S, 5R) |

| Methanol |

| Acetonitrile |

| n-hexane |

| Isopropyl alcohol |

| Diethyl amine |

| Dichloromethane |

| Ethyl acetate |

Mass Spectrometry (MS) Techniques: LC-MS, LC-MS/TOF, HR-MS, and Tandem MS (MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of oseltamivir and its impurities. For the quantification of related compounds, LC coupled with a single mass spectrometer (LC/MS) has been utilized to achieve high sensitivity, particularly for trace-level impurities. orientjchem.org In the development of methods for oseltamivir-related compounds, various mass parameters are optimized, including ionization mode (electrospray ionization - ESI), acquisition mode (single ion monitoring), and polarity (positive). orientjchem.org

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the structural elucidation of unknown impurities by providing accurate mass measurements. researchgate.netbohrium.com This technique, often combined with preparative chromatography, allows for the determination of the molecular mass of isolated impurities. bohrium.com

Tandem Mass Spectrometry (MS/MS) is extensively used for the simultaneous quantification of oseltamivir and its metabolites in biological matrices like human plasma. nih.govresearchgate.netajpaonline.com This is typically achieved using a triple-quadrupole tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. nih.govresearchgate.net The use of deuterated internal standards, such as Oseltamivir-d3, is common in these assays to ensure accuracy and precision. veeprho.comresearchgate.netajpaonline.com For instance, a validated LC-MS/MS method for oseltamivir and its carboxylate metabolite used specific MRM transitions for the analytes and their deuterated internal standards. ajpaonline.com

| Technique | Application for Oseltamivir Impurities | Key Findings & Parameters |

| LC-MS | Trace level quantification of impurities. orientjchem.org | Optimized parameters include ESI in positive mode, single ion monitoring, and specific cone and capillary voltages to maximize ion sensitivity. orientjchem.org |

| HR-MS | Structural elucidation of unknown impurities. researchgate.netbohrium.com | Provides accurate mass determination, which is critical for identifying the chemical formula of novel impurities. researchgate.netbohrium.com |

| Tandem MS (MS/MS) | Simultaneous quantification in biological fluids. nih.govresearchgate.netajpaonline.com | Utilizes MRM for high selectivity and sensitivity. Deuterated internal standards are employed for accurate quantification. researchgate.netajpaonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 31P, and 2D-NMR (COSY, HSQC, HMBC, NOESY), including LC-NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of oseltamivir and its impurities. researchgate.netresearchgate.net A comprehensive suite of NMR experiments, including 1H, 13C, and various two-dimensional (2D) techniques, is employed to elucidate the precise molecular structure. researchgate.net

For the characterization of the oseltamivir active pharmaceutical ingredient (API), 1H-NMR, 13C-NMR, and 31P-NMR have been utilized. researchgate.net Furthermore, 2D-NMR techniques are applied for more complex structural assignments. researchgate.net In the investigation of enantiomeric impurities of oseltamivir phosphate, 31P NMR spectroscopy has been specifically used to confirm the presence of phosphate in aqueous layers after extraction procedures. nih.gov The structural formula of impurities is often determined using a combination of NMR hydrogen and carbon spectra.

| NMR Technique | Application in Oseltamivir Impurity Analysis |

| 1H-NMR | Provides information on the proton environment in the molecule. researchgate.netgoogle.com |

| 13C-NMR | Characterizes the carbon framework of the impurity. researchgate.netgoogle.com |

| 31P-NMR | Specifically used to detect and confirm the presence of phosphate in phosphate salt forms of oseltamivir and its impurities. nih.govnih.gov |

| 2D-NMR (COSY, HSQC, HMBC, NOESY) | Used for detailed structural elucidation by establishing correlations between different nuclei within the molecule. researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For oseltamivir and its impurities, FTIR is used to confirm the presence of characteristic chemical bonds. researchgate.netresearchgate.net The IR spectra can display characteristic absorptions corresponding to functional groups such as N-H (amine) and C=O (carbonyl) stretching, which are present in the oseltamivir structure. researchgate.net The identification of these functional groups through their vibrational frequencies provides confirmatory evidence for the proposed structures of impurities. researchgate.netresearchgate.net

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| >N-H (Amine) | ~3430 researchgate.net |

| Aliphatic >C-H | ~2968, ~2939 researchgate.net |

| >C=O (Carbonyl) | ~1642 researchgate.net |

Comprehensive Structural Elucidation Strategies Utilizing Integrated Spectroscopic Data

The definitive identification and characterization of impurities like this compound rely on an integrated approach that combines data from multiple spectroscopic techniques. researchgate.netresearchgate.net The process typically begins with separation and isolation, often using chromatographic methods like HPLC. researchgate.netresearchgate.net

Following isolation, mass spectrometry (MS) provides the molecular weight and fragmentation patterns, offering initial structural clues. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy. researchgate.netbohrium.com

Subsequently, a suite of NMR experiments (1H, 13C, and 2D-NMR) is conducted to piece together the complete molecular structure, including stereochemistry. researchgate.netresearchgate.net Finally, FTIR spectroscopy confirms the presence of key functional groups, corroborating the structure determined by MS and NMR. researchgate.netresearchgate.net This integrated strategy ensures a comprehensive and unambiguous structural elucidation of pharmaceutical impurities. researchgate.netresearchgate.net

Analytical Method Validation Parameters for this compound Quantification

The validation of analytical methods is a critical requirement to ensure that the method is suitable for its intended purpose. For the quantification of this compound, validation is performed according to guidelines from the International Council for Harmonisation (ICH). orientjchem.orgresearchgate.netresearchgate.net

Specificity, Linearity, and Range

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. For oseltamivir impurity analysis, specificity is demonstrated by showing that there is no interference from the main compound, other impurities, or excipients at the retention time of the target impurity. nih.govsphinxsai.commjcce.org.mk This is often confirmed by injecting blank solutions, the main drug substance, and spiked samples. orientjchem.orgmjcce.org.mk

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For oseltamivir impurities, linearity is typically established over a range of concentrations, for example, from the Limit of Quantification (LOQ) to 150% of the specified limit. orientjchem.orgresearchgate.net A linear relationship is demonstrated by plotting peak area against concentration and is often evaluated by the correlation coefficient (r²), which should be close to 0.999. researchgate.netmjcce.org.mk

Range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For an impurity, the range is often set from the LOQ to a certain percentage above the specification limit. orientjchem.orgresearchgate.net

| Validation Parameter | Typical Acceptance Criteria for Oseltamivir Impurity Methods |

| Specificity | No interference at the retention time of the impurity peak. nih.govsphinxsai.com Resolution of more than 3.0 between the impurity and the main peak. nih.govnih.gov |

| Linearity (r²) | ≥ 0.999 researchgate.netmjcce.org.mk |

| Range | From LOQ to 150% of the impurity limit. orientjchem.orgresearchgate.net |

Precision (Repeatability and Intermediate Precision) and Accuracy

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Repeatability (intra-day precision) is assessed by performing the analysis on the same day under the same operating conditions. orientjchem.orgresearchgate.net

Intermediate precision (inter-day precision) expresses the variations within a laboratory, such as on different days, with different analysts, or with different equipment. orientjchem.orgresearchgate.net The precision is usually expressed as the relative standard deviation (%RSD) of a series of measurements. orientjchem.orgresearchgate.net For oseltamivir impurity methods, the %RSD for precision is expected to be within acceptable limits, often below 5%. orientjchem.orgresearchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). orientjchem.orgresearchgate.net The percentage recovery is then calculated. For oseltamivir impurity analysis, recovery values are typically expected to be within a range of 80% to 120%, particularly for low-level impurities. orientjchem.orgresearchgate.net

| Validation Parameter | Typical Performance for Oseltamivir Impurity Methods |

| Repeatability (%RSD) | ≤ 5% orientjchem.orgresearchgate.net |

| Intermediate Precision (%RSD) | ≤ 5% orientjchem.orgresearchgate.net |

| Accuracy (% Recovery) | 80.0% to 101.32% at LOQ to 150% level. orientjchem.orgresearchgate.net Consistent recovery rates between 91% and 94% have also been reported. nih.govnih.gov |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key indicators of the sensitivity of an analytical method. LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. orientjchem.org

For impurities related to oseltamivir, methods are developed to be highly sensitive. In one LC-MS method for a genotoxic impurity, the LOD was established at a concentration of 0.00015% (relative to the active pharmaceutical ingredient) with a signal-to-noise (S/N) ratio of 4.79. orientjchem.org The LOQ was 0.0005% with an S/N ratio of 13.46. orientjchem.org Another chiral HPLC method for an enantiomeric impurity reported an LOD of 0.005% w/w and an LOQ of 0.035% w/w. nih.gov

In bioanalytical LC-MS/MS methods designed to quantify oseltamivir and its primary metabolite (Oseltamivir Carboxylate, or EP Impurity C) in human plasma, the LOQ is a critical parameter for pharmacokinetic studies. Validated methods have achieved LOQs as low as 0.5-2.0 ng/mL for oseltamivir and 2.0-4.08 ng/mL for oseltamivir carboxylate. ajpaonline.comnih.gov

| Analyte/Impurity | Matrix | Method | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| Oseltamivir Genotoxic Impurity | Drug Substance | LC-MS | 0.00015% | 0.0005% | orientjchem.org |

| Oseltamivir Enantiomeric Impurity | Drug Substance | Chiral HPLC | 0.005% w/w | 0.035% w/w | nih.gov |

| Oseltamivir | Human Plasma | LC-MS/MS | N/A | 0.5 ng/mL | nih.gov |

| Oseltamivir Carboxylate (Impurity C) | Human Plasma | LC-MS/MS | N/A | 2.0 ng/mL | nih.gov |

| Oseltamivir | Human Plasma | LC-MS/MS | 0.129 ng/mL | 0.52 ng/mL | ajpaonline.com |

| Oseltamivir Carboxylate (Impurity C) | Human Plasma | LC-MS/MS | 1.02 ng/mL | 4.08 ng/mL | ajpaonline.com |

Application of this compound as a Stable Isotope Labeled Internal Standard

This compound, also known as Oseltamivir-d3 Acid, is the deuterated form of Oseltamivir EP Impurity C (oseltamivir carboxylate). synzeal.com Its primary application in analytical chemistry is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of oseltamivir carboxylate in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Advantages in LC-MS/MS for Enhanced Quantitative Accuracy

The use of a SIL-IS is the gold standard in quantitative LC-MS/MS analysis. this compound is an ideal internal standard for the quantification of Oseltamivir EP Impurity C because it is chemically identical to the analyte, differing only in the mass of the three deuterium (B1214612) atoms. synzeal.comcaltagmedsystems.co.uk This near-perfect analogy ensures that the SIL-IS co-elutes with the analyte and exhibits virtually identical behavior during sample extraction, chromatographic separation, and ionization. nih.govshimadzu.com Any sample loss or variation during preparation affects both the analyte and the SIL-IS equally. By measuring the ratio of the analyte's mass spectrometric response to that of the SIL-IS, highly accurate and precise quantification can be achieved, as this ratio remains constant despite variations in sample recovery or instrument response. nih.govscience.gov

Compensation for Matrix Effects and Ion Suppression/Enhancement

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples like plasma. nih.gov These effects occur when co-eluting endogenous components from the matrix interfere with the ionization of the target analyte, leading to inaccurate quantification. acs.org Because this compound has the same physicochemical properties as the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. nih.gov The use of the SIL-IS effectively compensates for these matrix effects. Studies on the simultaneous determination of oseltamivir and its carboxylate metabolite using deuterated internal standards have shown that the internal standard normalized matrix factor is consistently close to 1.0, which indicates minimal matrix interference and efficient compensation for any ion suppression or enhancement. nih.gov The mean extraction recovery for oseltamivir and its carboxylate metabolite from spiked plasma has been shown to be consistent and reproducible, often exceeding 90%. nih.gov

Calibration and Reference Standard Metrology for Deuterated Impurities

In quantitative bioanalysis, a calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of calibration standards. nih.govresearchgate.net this compound, as a high-purity reference material, is added at a constant concentration to all calibration standards and unknown samples. ajpaonline.com This allows for the creation of a reliable calibration model to accurately determine the concentration of Oseltamivir EP Impurity C in test samples. The linearity of such methods is typically established over a wide concentration range relevant to clinical or toxicological studies. ajpaonline.comnih.gov

The metrology of deuterated impurities involves ensuring their chemical and isotopic purity. synzeal.comcaltagmedsystems.co.uk These reference standards are supplied with a Certificate of Analysis detailing their characterization and confirming their suitability for use in validated analytical methods, including those for Abbreviated New Drug Applications (ANDA) or quality control during commercial production. synzeal.com

Academic Perspectives on Impurity Profiling and Control Strategies for Oseltamivir and Its Deuterated Impurities

Methodologies for Impurity Profiling in Drug Substances and its Role in Pharmaceutical Quality

Impurity profiling is a critical component of pharmaceutical development and quality control, involving the identification, quantification, and characterization of unwanted chemical substances that may be present in a drug substance. longdom.orglongdom.orgbiomedres.us These impurities can originate from various sources, including raw materials, intermediates, by-products of synthesis, degradation products, reagents, and residual solvents. longdom.orgijnrd.orgijpsjournal.com Even in minute quantities, impurities can significantly impact the safety, efficacy, and stability of the final drug product. longdom.orgbiomedres.us Therefore, a thorough analysis of impurities is imperative to ensure the quality and safety of pharmaceuticals. globalpharmatek.com

The primary objectives of impurity profiling are to ensure regulatory compliance, assess safety, and maintain product stability. longdom.orglongdom.org Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for impurity levels in pharmaceutical products. longdom.orgbiomedres.us Adherence to these regulations is a prerequisite for market approval. longdom.org Furthermore, some impurities can be toxic, mutagenic, or carcinogenic, posing significant health risks to patients. biomedres.us Impurity profiling allows for the identification and evaluation of these potential hazards, enabling the implementation of appropriate risk mitigation strategies. longdom.orglongdom.org It also helps in monitoring the stability of the drug product over its shelf life by identifying degradation products that could compromise its potency or efficacy. longdom.org

A variety of analytical techniques are employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the separation and quantification of impurities. longdom.orgbiomedres.us These chromatographic techniques, often coupled with Mass Spectrometry (MS) in hyphenated methods like LC-MS and GC-MS, provide high resolution and sensitivity for analyzing complex mixtures of impurities at trace levels. biomedres.usijrpr.com Other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also utilized for the structural elucidation of unknown impurities. ontosight.aiijprajournal.com

Key aspects of impurity profiling include:

Detection: Identifying the presence of impurities.

Identification: Determining the chemical structure of the impurities.

Quantification: Measuring the amount of each impurity present.

This comprehensive approach ensures that the manufacturing process is well-controlled and that the final drug product meets the required quality standards. globalpharmatek.comscirp.org

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities (Q1A(R2), Q2, Q3A, Q6A) in Academic Research

The International Conference on Harmonisation (ICH) has developed a set of guidelines to provide a unified standard for the pharmaceutical industry in the European Union, Japan, and the United States. slideshare.nethsa.gov.sg These guidelines are crucial for ensuring the quality, safety, and efficacy of drug products and are widely adopted in academic research as a framework for impurity management. jpionline.orgresearchgate.net

ICH Q1A(R2): Stability Testing of New Drug Substances and Products This guideline outlines the stability data package required for a new drug substance or product. ich.orgich.org It specifies the conditions for stability studies, including temperature, humidity, and duration, to understand how the quality of a drug substance varies over time under the influence of environmental factors. ich.orgchromatographyonline.com This is essential for determining the re-test period for the drug substance and the shelf life of the drug product. slideshare.net

ICH Q2: Validation of Analytical Procedures This guideline provides direction on how to validate analytical test methods. It ensures that the analytical procedures used for assessing the quality of a drug substance are suitable for their intended purpose. This includes validation of methods used for quantifying impurities.

ICH Q3A: Impurities in New Drug Substances This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. jpionline.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. jpionline.org Any impurity present above the identification threshold needs to be structurally characterized. jocpr.com

ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products This guideline provides guidance on setting specifications for new drug substances and products. ich.org A specification is a list of tests, references to analytical procedures, and proposed acceptance criteria, which are numerical limits, ranges, or other criteria for the tests described. slideshare.net This includes setting acceptance criteria for impurities. chromatographyonline.com

In academic research, adherence to these guidelines ensures that the data generated is robust, reliable, and comparable to industry standards. It provides a systematic approach to impurity management, from initial identification to the establishment of control strategies. jpionline.org

Qualification and Control of Impurities: Academic Approaches and Criteria

The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified. ijrpr.com When an impurity is present at a level higher than the qualification threshold defined in ICH Q3A, its safety must be justified. jpionline.org

Academic approaches to impurity qualification often involve:

Literature Review: A thorough search of scientific literature can be conducted to determine if the impurity is a known metabolite of the drug substance in animals or humans. jocpr.com Impurities that are also significant metabolites are generally considered qualified. issx.org

Comparative Analytical Studies: For generic drug development, the impurity profile of the new drug substance can be compared to that of the reference listed drug (RLD). jocpr.com If the level of a particular impurity is similar or lower in the new drug substance, it may be considered qualified.

Toxicological Studies: If an impurity cannot be qualified through other means, toxicity studies may be necessary. jocpr.com This is generally the least preferred option due to the associated time, cost, and use of animals. issx.org

Synthesis and Characterization of Reference Standards for Oseltamivir-d3 EP Impurity C

Reference standards are highly purified compounds that are used as a benchmark for quantitative and qualitative analysis. The synthesis and characterization of a reference standard for this compound are crucial for accurately identifying and quantifying this specific impurity in Oseltamivir (B103847) drug substance.

Oseltamivir EP Impurity C is identified as (3R,4R,5S)-4-Acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid. sigmaaldrich.com Its deuterated counterpart, this compound, is (3R,4R,5S)-4-(Acetamido-2,2,2-d3)-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid. synzeal.comsynzeal.comkmpharma.in The "d3" indicates that three hydrogen atoms on the acetyl group have been replaced with deuterium (B1214612). Deuterated compounds are often used as internal standards in analytical methods, particularly in mass spectrometry, to improve the accuracy of quantification. veeprho.comresearchgate.net

The synthesis of this compound would likely involve a multi-step chemical process, potentially starting from a deuterated precursor or introducing deuterium at a specific step in the synthesis of the impurity. symeres.com The synthesis would need to be carefully controlled to ensure the correct stereochemistry and the desired level of deuteration.

Once synthesized, the compound must be rigorously characterized to confirm its identity, purity, and structure. symeres.com This is typically achieved using a combination of advanced analytical techniques:

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound. nih.govresearchgate.net

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the incorporation of the deuterium atoms. ontosight.airesearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating the detailed chemical structure of the molecule, including the position of the deuterium atoms. ontosight.ainih.gov

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. ijprajournal.com

The comprehensive characterization data ensures that the synthesized material is suitable for use as a reference standard in the quality control of Oseltamivir. synzeal.com

Below is a table summarizing the key information for this compound:

| Property | Value |

| Chemical Name | (3R,4R,5S)-4-(Acetamido-2,2,2-d3)-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid |

| Alternate Name | Oseltamivir-d3 Acid |

| CAS Number | 1242184-43-5 |

| Molecular Formula | C14H21D3N2O4 |

| Molecular Weight | 287.4 g/mol |

Table created based on data from multiple sources. synzeal.comsynzeal.comkmpharma.in

A hydrochloride salt version of this impurity is also available. caltagmedsystems.co.uk

| Property | Value |

| Chemical Name | Oseltamivir EP Impurity C-d3 HCl |

| Molecular Formula | C14H22D3ClN2O4 |

| Molecular Weight | 323.83 g/mol |

| Purity | 98% |

Table created based on data from a commercial supplier. caltagmedsystems.co.uk

Future Research Directions for Oseltamivir D3 Ep Impurity C

Exploration of Novel Analytical Technologies for Ultra-Trace Impurity Detection and Characterization

The accurate detection and characterization of impurities at ultra-trace levels are paramount for ensuring the quality and safety of active pharmaceutical ingredients (APIs). Future research will likely focus on moving beyond conventional analytical techniques to adopt more sensitive and specific methodologies for impurities like Oseltamivir-d3 EP Impurity C.

Current challenges in pharmaceutical analysis include dealing with complex drug matrices and meeting increasingly stringent regulatory requirements for impurity profiling. apacsci.com Advanced analytical techniques are essential to identify and quantify impurities that could be present in minute concentrations. researchgate.net For ultra-trace analysis, methods combining liquid chromatography with mass spectrometry (LC-MS/MS) have proven effective for quantifying genotoxic impurities at parts-per-billion (ppb) levels. semanticscholar.org

Future exploration is expected in the following areas:

High-Resolution Mass Spectrometry (HRMS): HRMS offers exceptional mass accuracy and resolution, enabling the confident identification of unknown impurities without the need for a reference standard. apacsci.com Its application could be crucial for characterizing novel degradation products or intermediates related to this compound.

Supercritical Fluid Chromatography (SFC): SFC is a green analytical technique that uses supercritical CO2 as a mobile phase, reducing solvent consumption. researchgate.net Its hyphenation with mass spectrometry (SFC-MS) provides a powerful tool for the analysis of complex mixtures and chiral compounds, offering an orthogonal approach to traditional liquid chromatography. researchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While typically used for elemental impurities, advanced applications of ICP-MS could be explored for specialized quantitative analyses where extreme sensitivity is required. apacsci.com

Advanced Automation and AI: Integrating artificial intelligence (AI) and machine learning (ML) with analytical platforms can automate data interpretation, identify patterns in complex datasets, and even predict potential impurities based on analytical data. researchgate.netchemrxiv.org

Table 1: Comparison of Advanced Analytical Technologies for Impurity Detection

| Technology | Principle | Advantages for Ultra-Trace Detection | Potential Application for this compound |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by tandem mass spectrometry. semanticscholar.orgnih.gov | High sensitivity and specificity for known impurities; excellent for quantification at ppb levels. semanticscholar.org | Routine quality control and quantification of the impurity in API and drug products. |

| HRMS | Mass spectrometry with high mass accuracy and resolving power. apacsci.com | Enables identification of unknown impurities and structural elucidation from complex matrices. apacsci.com | Characterizing novel degradation pathways and unknown related substances. |

| SFC-MS | Chromatography using a supercritical fluid as the mobile phase, coupled to a mass spectrometer. researchgate.net | Reduced solvent consumption (Green Chemistry), fast analysis, orthogonal selectivity to HPLC. researchgate.net | Alternative, environmentally friendly method for separation and analysis. |

| ICP-MS | Ionization of a sample with inductively coupled plasma, followed by mass spectrometric detection. apacsci.com | Unparalleled sensitivity for elemental analysis (ppt levels). researchgate.net | While not primary for organic impurities, could be used in specialized studies involving inorganic reagents or catalysts. |

Computational Chemistry and In Silico Modeling for Predicting Impurity Formation and Deuterium (B1214612) Exchange

Computational chemistry and in silico modeling are becoming indispensable tools in pharmaceutical development for predicting and understanding chemical processes, thereby minimizing the need for extensive experimental work.

Future research on this compound can leverage these tools in two key areas:

Predicting Impurity Formation: AI-assisted tools can now take reaction inputs (reactants, reagents, solvents) and predict a comprehensive set of possible impurities, including those at low levels that might be missed by traditional expert analysis. chemrxiv.org These models can help in redesigning synthetic routes to avoid the formation of problematic impurities from the outset. For instance, computational tools like Structure-Activity Relationship (SAR) models can assess the potential for certain molecular fragments to undergo undesirable reactions. zamann-pharma.com

Modeling Deuterium Exchange: Understanding the dynamics of hydrogen-deuterium exchange (HDX) is crucial. Molecular dynamics (MD) simulations can provide atomistic-level insights into the conformational dynamics of molecules in solution, which governs the rate of deuterium exchange. uwo.caresearchgate.net By simulating the molecule's interaction with a deuterated solvent, researchers can predict which hydrogen atoms are most likely to be exchanged and under what conditions. uwo.caacs.org Quantum chemical approaches, such as Density Functional Theory (DFT), can be used to calculate the energetics and barriers of the chemical reactions leading to impurity formation and deuterium exchange, providing a deep mechanistic understanding. nih.gov

Table 2: Computational Approaches for Impurity and Deuterium Exchange Studies

| Approach | Methodology | Application to this compound |

|---|---|---|

| AI/Machine Learning | Uses algorithms trained on large datasets of chemical reactions to predict outcomes. chemrxiv.org | Predict the formation of Oseltamivir (B103847) impurities based on starting materials and reaction conditions, enabling proactive process optimization. chemrxiv.org |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. uwo.ca | Model the conformational flexibility of Oseltamivir and its precursors to understand how structure influences deuterium exchange rates. researchgate.netresearchgate.net |

| Density Functional Theory (DFT) | A quantum mechanical method to investigate the electronic structure of molecules. nih.gov | Calculate reaction energies and activation barriers to understand the thermodynamic and kinetic favorability of impurity formation pathways. nih.govresearchgate.net |

| Integrative Modeling (e.g., HDX-MS and MD) | Combines experimental data (like HDX-MS) with computational simulations to build and refine structural models. researchgate.netnih.gov | Use experimental deuterium uptake data to guide and validate MD simulations, creating a highly accurate model of the impurity's dynamic behavior. |

Expanding the Application of this compound in Advanced Mechanistic Organic Chemistry Studies

Isotopically labeled compounds are powerful probes for elucidating reaction mechanisms. The presence of deuterium in this compound makes it a valuable tool for advanced mechanistic studies.

The primary utility of deuterium labeling lies in the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, so reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. By comparing the reaction rates of the deuterated and non-deuterated versions of a molecule, chemists can determine if a specific C-H bond is broken in the rate-determining step of a reaction. symeres.com

Future research could utilize this compound to:

Elucidate Degradation Pathways: Study the degradation of Oseltamivir under various stress conditions (acidic, basic, oxidative). By tracking the fate of the deuterated acetyl group, researchers can gain precise insights into whether this part of the molecule is involved in key degradation steps, such as the N,N-acyl migration that forms Impurity C. researchgate.net

Investigate Enzymatic Metabolism: While this article excludes metabolism, it is a key application area. Deuterated compounds are widely used to study metabolic pathways. The KIE can slow down metabolism at the labeled site, helping to identify metabolites and understand enzyme mechanisms. symeres.comacs.org

Serve as an Internal Standard: Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry due to their similar chemical behavior and distinct mass. acs.org

The isotopic label is a precise tool for answering fundamental questions about how chemical transformations occur. researchgate.netnih.gov

Development of Green Chemistry Approaches for Minimizing Impurity Formation in Oseltamivir Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Minimizing impurities is an inherent goal of this philosophy.

The synthesis of a complex molecule like Oseltamivir involves multiple steps, each with the potential to generate impurities. Research into greener synthetic routes is an active area. researchgate.net Future directions focused on this compound would involve:

Optimizing Reaction Conditions: Systematically studying the impact of solvents, catalysts, temperature, and reaction times to find conditions that maximize the yield of the desired product while minimizing the formation of Impurity C and other byproducts. This includes avoiding conditions known to promote acyl migration. researchgate.net

Alternative Reagents and Catalysts: Investigating the use of more selective and less hazardous reagents. For example, replacing harsh bases or acids with milder alternatives or using enzymatic catalysts that operate under benign conditions (e.g., neutral pH, room temperature).

Process Intensification and Flow Chemistry: Moving from traditional batch processing to continuous flow chemistry can offer better control over reaction parameters, leading to higher purity and less waste.

Multicomponent Reactions (MCRs): Designing synthetic routes that utilize MCRs can significantly improve efficiency by combining multiple steps into a single operation, reducing waste and the potential for impurity formation between steps. rug.nl

Developing robust manufacturing processes often involves managing the formation of impurities arising from interactions between the API and its precursors or from the use of certain reagents. mdpi.com Green chemistry provides a framework for designing these processes to be inherently safer and purer.

Q & A

Basic: What analytical methods are recommended for identifying and quantifying Oseltamivir-d3 EP Impurity C in pharmaceutical formulations?

Answer:

The structural elucidation of this compound requires advanced hyphenated techniques such as two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) to resolve co-eluting impurities and confirm fragmentation patterns. For quantification, column-switching LC-MS/MS with deuterated internal standards (e.g., Oseltamivir-d3) is critical to minimize matrix effects and ensure precision. Calibration curves should be validated using reference standards with ≥98% purity, prepared in methanol or water, and diluted daily to avoid degradation .

Basic: How can researchers ensure the stability of this compound during method development and sample storage?

Answer:

Stability studies should include:

- System suitability tests to confirm relative retention times (RRT) under varying chromatographic conditions (e.g., pH, temperature).

- Forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation pathways.

- Storage at –20°C in inert solvents (e.g., methanol with 0.1% formic acid) to prevent hydrolysis. Stability must be monitored using high-resolution MS to detect isotopic exchange, which could alter deuterium labeling .

Advanced: How can researchers resolve contradictions in impurity profiles between batch formulations and accelerated stability studies?

Answer:

Discrepancies often arise from process-related impurities (e.g., excipient interactions) versus degradants . To differentiate:

- Use 2D-LC-MS/MS to isolate impurities and compare fragmentation patterns with synthetic reference standards.

- Perform kinetic modeling of degradation data under stress conditions (e.g., Arrhenius plots) to predict impurity growth.

- Cross-validate with isotopic labeling studies (e.g., Oseltamivir-d3 vs. non-deuterated analogs) to trace impurity origins .

Advanced: What synthetic challenges exist in preparing this compound, and how can they be mitigated?

Answer:

Key challenges include:

- Deuterium retention during synthesis: Labile protons in the parent compound may exchange with solvents, requiring anhydrous conditions and deuterated reagents.

- Stereochemical integrity : Impurity C’s (3R,4R,5S) configuration demands chiral chromatography or asymmetric synthesis.

- Regulatory justification : If synthesis is infeasible, provide structural analogs, computational modeling (e.g., DFT for stability), and literature evidence to justify exclusion from confirmatory testing .

Advanced: How can researchers address discrepancies in impurity quantification between pharmacopeial methods and in-house LC-MS assays?

Answer:

Discrepancies often stem from method sensitivity (e.g., UV vs. MS detection) or column selectivity . Mitigation strategies:

- Perform orthogonal testing using pharmacopeial GC methods (e.g., EP 11.0) and cross-correlate with LC-MS/MS data.

- Optimize ionization parameters (e.g., ESI+ with 1.0 kV capillary voltage, 450°C desolvation temperature) to enhance signal-to-noise ratios for low-abundance impurities.

- Validate against spiked recovery samples with known impurity concentrations .

Advanced: What methodological gaps exist in current impurity profiling workflows for this compound, and how can they be addressed?

Answer:

Key gaps include:

- Lack of deuterium-specific detection protocols : Existing methods may not differentiate isotopic impurities from matrix effects. Implement high-resolution MS (HRMS) with <2 ppm mass accuracy.

- Incomplete degradation pathways : Use NMR isotopomer analysis to track deuterium migration during stress testing.

- Data transparency : Adopt open-science frameworks for sharing raw LC-MS/MS datasets and synthetic protocols, as seen in EMA’s clinical trial data disclosures .

Advanced: How can researchers validate the absence of nitrosamine-related impurities in this compound batches?

Answer:

- Screen for nitrosamine precursors (e.g., secondary amines) using LC-HRMS with a mass defect filter (±50 mDa).

- If synthesis of nitrosamine analogs is unfeasible, justify via computational chemistry (e.g., molecular orbital theory to predict reactivity).

- Include negative controls with deuterated solvents to rule out artifactual nitrosamine formation during analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.